molecular formula C10H6BrClO3 B304660 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Katalognummer B304660
Molekulargewicht: 289.51 g/mol
InChI-Schlüssel: PTQBEWAEHYNAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, also known as BrClHMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been reported to possess various biological activities. BrClHMC has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it has been suggested to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the activity of various enzymes, including COX-2, iNOS, and MMPs. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce the expression of various genes, including p53, Bax, and caspase-3, which are involved in apoptosis.
Biochemical and Physiological Effects:
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its potential therapeutic applications in various diseases. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo.

Zukünftige Richtungen

There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. One of the future directions is to investigate the structure-activity relationship of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo. Moreover, the potential applications of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in combination therapy and drug delivery systems should be explored. Finally, the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo should be thoroughly evaluated to ensure its potential clinical applications.
In conclusion, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, including investigating the structure-activity relationship, evaluating the pharmacokinetics and pharmacodynamics, exploring the potential applications in combination therapy and drug delivery systems, and evaluating the safety and toxicity in vivo.

Synthesemethoden

The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, concentration of reagents, and reaction time.

Wissenschaftliche Forschungsanwendungen

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

Eigenschaften

Produktname

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Molekularformel

C10H6BrClO3

Molekulargewicht

289.51 g/mol

IUPAC-Name

3-bromo-6-chloro-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H6BrClO3/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,13H,1H3

InChI-Schlüssel

PTQBEWAEHYNAES-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br

Kanonische SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.